molecular formula C19H17NO5S B2600023 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2097899-15-3

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2600023
CAS No.: 2097899-15-3
M. Wt: 371.41
InChI Key: WTPBHSMPDCPRNI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound featuring a unique combination of furan, thiophene, and benzodioxine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with a benzodioxine derivative. Key steps include:

    Formation of the Furan Intermediate: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Formation of the Thiophene Intermediate: This involves the use of sulfur-containing reagents to introduce the thiophene ring.

    Coupling Reaction: The furan and thiophene intermediates are coupled with a benzodioxine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The final step involves the amidation of the coupled product to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of epoxides or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s aromatic rings and heteroatoms make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of furan and thiophene-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of furan and thiophene rings suggests potential interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • N-[2-(thiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Uniqueness

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the simultaneous presence of both furan and thiophene rings, which may confer distinct electronic and steric properties compared to similar compounds. This uniqueness can lead to different biological activities and applications.

Biological Activity

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS Number: 2097899-15-3) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H17NO5SC_{19}H_{17}NO_{5}S, with a molecular weight of 371.4 g/mol. Its structure incorporates a furan ring, a thiophene moiety, and a benzodioxine framework, which may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC19H17NO5SC_{19}H_{17}NO_{5}S
Molecular Weight371.4 g/mol
CAS Number2097899-15-3

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it can inhibit specific isoenzymes of carbonic anhydrase, which are crucial in regulating bicarbonate levels in various physiological processes. This inhibition is particularly relevant in therapeutic contexts such as glaucoma treatment.
  • Antioxidant Properties : The presence of furan and thiophene rings suggests potential antioxidant activity, which could mitigate oxidative stress in cells and tissues.
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, indicating potential use as an anticancer agent.

Biological Activity Studies

Several studies have focused on the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. evaluated the compound's effects on cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The results indicated a significant reduction in cell viability with IC50 values ranging from 1.18 to 4.18 µM, suggesting strong anticancer potential compared to standard treatments like staurosporine .

Case Study 2: Enzyme Inhibition

The compound was tested for its inhibitory effects on carbonic anhydrase isoenzymes. It demonstrated effective inhibition with IC50 values indicating substantial activity against these enzymes, which play vital roles in physiological processes such as respiration and acid-base balance.

Summary of Biological Activities

Activity TypeTarget/EffectIC50 Value (µM)
AnticancerHEPG21.18
AnticancerMCF74.18
Carbonic Anhydrase InhibitionIsoenzyme ActivityVarious

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c21-18(16-10-24-14-4-1-2-5-15(14)25-16)20-12-19(22,13-7-9-26-11-13)17-6-3-8-23-17/h1-9,11,16,22H,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPBHSMPDCPRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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